molecular formula C10H18O2 B8704835 methyl 2,2,5-trimethylhex-4-enoate CAS No. 66478-19-1

methyl 2,2,5-trimethylhex-4-enoate

Cat. No.: B8704835
CAS No.: 66478-19-1
M. Wt: 170.25 g/mol
InChI Key: UKYRRLFLRTXZEV-UHFFFAOYSA-N
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Description

Methyl 2,2,5-trimethylhex-4-enoate is a useful research compound. Its molecular formula is C10H18O2 and its molecular weight is 170.25 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

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CAS No.

66478-19-1

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

methyl 2,2,5-trimethylhex-4-enoate

InChI

InChI=1S/C10H18O2/c1-8(2)6-7-10(3,4)9(11)12-5/h6H,7H2,1-5H3

InChI Key

UKYRRLFLRTXZEV-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC(C)(C)C(=O)OC)C

Origin of Product

United States

Contextualization Within the Field of Olefinic Ester Chemistry

Methyl 2,2,5-trimethylhex-4-enoate is a member of the olefinic esters class, organic compounds containing both an ester functional group and a carbon-carbon double bond. Its structure, characterized by a neopentyl-like quaternary carbon at the α-position to the carbonyl group and a trisubstituted double bond, imparts significant steric hindrance. This steric bulk is a defining feature that influences its reactivity and potential applications. nih.gov

The synthesis of sterically hindered esters like this compound often requires specialized catalytic methods to overcome the steric repulsion between the carboxylic acid and alcohol moieties. rsc.orgacs.org Traditional esterification methods may prove inefficient, necessitating the development of novel catalytic systems. Research in this area often focuses on creating more practical and efficient synthetic routes. rsc.orgnii.ac.jp

Emerging Significance and Research Impetus for Methyl 2,2,5 Trimethylhex 4 Enoate

The scientific curiosity surrounding methyl 2,2,5-trimethylhex-4-enoate stems from several key areas. One of the primary drivers is its potential as a fragrance ingredient. The related compound, methyl pamplemousse, is a known synthetic grapefruit odorant, and research into structurally similar compounds like this compound is driven by the quest for new and interesting olfactory profiles. researchgate.net

Furthermore, the unique structural features of this ester make it a valuable subject for fundamental studies in organic synthesis and reaction mechanisms. The steric hindrance around the ester group can influence the outcomes of chemical transformations, providing insights into the limits and possibilities of ester alkylation and other modifications. sci-hub.se The presence of both an ester and an alkene functionality allows for a range of potential chemical transformations, making it a versatile building block in the synthesis of more complex molecules.

Overview of Current Research Landscape and Identified Knowledge Gaps

Retrosynthetic Analysis and Strategic Precursor Selection

Retrosynthetic analysis of this compound reveals several strategic bond disconnections that inform the selection of precursors. The structure presents two key challenges: the α,α-disubstituted (quaternary) carbon adjacent to the ester carbonyl and the tetrasubstituted C4=C5 double bond.

A primary disconnection is the ester linkage itself (a C–O bond break), leading back to methanol (B129727) and the corresponding carboxylic acid, 2,2,5-trimethylhex-4-enoic acid . This simplifies the final step to a potentially challenging esterification of a sterically hindered acid. amazonaws.com

A second, more foundational, set of disconnections targets the carbon skeleton.

Olefin-Based Disconnection: Breaking the C4=C5 double bond is a common strategy. This suggests olefination reactions like the Wittig or Horner-Wadsworth-Emmons (HWE) reaction. youtube.com For an HWE approach, this would lead to two synthons: a carbonyl compound such as 3-methyl-2-butanone (isopropyl methyl ketone) and a phosphonate (B1237965) ylide derived from methyl 2-methylpropanoate (B1197409) .

Alkylation-Based Disconnection: A C3–C4 bond disconnection points towards an alkylation strategy. This is a powerful approach that involves the formation of an enolate from a simpler ester, followed by reaction with an alkyl halide. In this case, the precursors would be the enolate of methyl isobutyrate and an appropriate five-carbon electrophile like prenyl bromide (1-bromo-3-methyl-2-butene). This route is attractive due to the commercial availability of the starting materials.

The choice between these pathways depends on factors such as stereoselectivity control, atom economy, and the robustness of the chosen reactions to steric hindrance.

Targeted Olefin Synthesis Approaches for the 4-Enoate Moiety

The formation of the tetrasubstituted C=C bond is a critical step in the synthesis of this compound. This type of olefin is often challenging to construct stereoselectively and in high yield. rsc.orgucl.ac.uk

Modern Wittig and Horner-Wadsworth-Emmons Olefination Protocols

The Wittig reaction, while a cornerstone of olefin synthesis, is generally inefficient for preparing tetrasubstituted alkenes, particularly from sterically hindered ketones. The required phosphonium (B103445) ylides are often difficult to prepare and can exhibit low reactivity.

The Horner-Wadsworth-Emmons (HWE) reaction, however, offers a more effective alternative. capes.gov.br It utilizes phosphonate carbanions, which are more nucleophilic and less basic than their phosphonium ylide counterparts, allowing them to react more readily with hindered ketones. nih.govbenthamdirect.com For the synthesis of the target molecule, the reaction would involve the phosphonate derived from methyl 2-methylpropanoate and 3-methyl-2-butanone. Specialized HWE conditions, such as those employing fluorinated phosphonates or specific combinations of bases and Lewis acids, have been developed to enhance both reactivity and stereoselectivity (typically favoring the E-alkene) in the formation of highly substituted alkenes. jst.go.jpresearchgate.net

Table 1: Comparison of Selected HWE Conditions for Hindered Ketones
Phosphonate ReagentKetone SubstrateBase/AdditiveSolventYieldE/Z Ratio
(EtO)₂P(O)CH(CO₂Et)₂CyclohexanoneNaHDMEHigh>95:5
(CF₃CH₂O)₂P(O)CH₂CO₂EtAcetophenoneKHMDS / 18-crown-6THFGood<5:95
(CF₃CH₂O)₂P(O)CH(Me)CO₂MeAryl alkyl ketonesSn(OTf)₂ / N-ethylpiperidineCH₂Cl₂GoodZ-selective

This table presents representative data from literature to illustrate how different HWE conditions can be tuned to control the outcome of olefination with challenging substrates. Actual results for the specific synthesis of this compound would require experimental optimization. Data compiled from multiple sources. capes.gov.brjst.go.jp

Palladium-Catalyzed Cross-Coupling Reactions for C=C Bond Formation

Modern organometallic chemistry provides powerful tools for C=C bond formation. Palladium-catalyzed cross-coupling reactions are particularly noteworthy for their high efficiency and functional group tolerance. nih.gov

A highly viable strategy for this target is the palladium-catalyzed allylic alkylation of an ester enolate. nih.govacs.org This method would involve generating the enolate of methyl isobutyrate (or a more reactive equivalent like an N-acyloxazolinone) and reacting it with a π-allyl palladium complex formed from a prenyl derivative (e.g., prenyl acetate (B1210297) or prenyl chloride). researchgate.netnih.gov This approach directly forms the C3–C4 bond and establishes the olefin in a single, often highly stereocontrolled, step. Recent advancements have even demonstrated the utility of boron enolates in palladium-catalyzed allylic alkylations, which could provide an alternative pathway for coupling with unactivated esters. rsc.org

Other cross-coupling methods, such as Suzuki or Stille reactions, could also be envisioned, for instance, by coupling a vinyl boronic ester with a suitable α-halo ester derivative. nih.govacs.org

Green Chemistry Principles in Olefin Synthesis for this compound

Applying green chemistry principles to the synthesis of complex molecules is of paramount importance. For the olefin-forming step, several strategies can be employed to enhance sustainability.

Olefin metathesis stands out as a powerful, atom-economical reaction. doaj.org The formation of the tetrasubstituted double bond in the target molecule could potentially be achieved via a cross-metathesis reaction. nih.govnih.gov For example, the reaction between 3,3-dimethyl-1-butene (B1661986) and methyl 3-methyl-2-butenoate, using a modern ruthenium-based catalyst (e.g., Grubbs or Hoveyda-Grubbs catalysts), would generate the desired product and volatile ethylene (B1197577) as the only byproduct. rsc.orgsigmaaldrich.com While the synthesis of tetrasubstituted olefins via metathesis can be challenging, significant progress has been made with the development of highly active and robust catalysts. rsc.orgnih.gov

Furthermore, the use of catalytic methods, such as the palladium-catalyzed reactions discussed previously, is inherently greener than using stoichiometric reagents. acs.org The development of protocols in more environmentally benign solvents, moving away from chlorinated hydrocarbons or polar aprotic solvents like DMF, also contributes to a greener process. rsc.org

Esterification Techniques for Carboxylic Acid Precursors of this compound

Should the synthesis proceed via the carboxylic acid intermediate (2,2,5-trimethylhex-4-enoic acid), the final esterification step must overcome the significant steric hindrance at the α-carbon.

Optimized Direct Esterification and Transesterification Strategies

Standard Fischer esterification, which involves heating the carboxylic acid with excess methanol and a strong acid catalyst like sulfuric acid, is often slow and low-yielding for sterically hindered acids. masterorganicchemistry.comchemguide.co.uk More robust methods are required.

Direct Esterification: The Steglich esterification is a classic and highly effective method for coupling sterically demanding acids and alcohols under mild, neutral conditions. rsc.orgorganic-chemistry.org The reaction uses a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent, with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to accelerate the reaction and suppress side reactions. organic-chemistry.orgwikipedia.org This method is particularly well-suited for forming esters from acids with quaternary α-carbons. organic-chemistry.orgjove.com Alternative greener protocols for Steglich-type reactions are also being developed to replace hazardous solvents and reagents. rsc.orgjove.com Other catalytic systems for hindered esterifications include various Lewis acids or organocatalysts that activate the carboxylic acid. rug.nlrsc.org

Table 2: Comparison of Catalytic Methods for Hindered Esterification
Carboxylic AcidAlcoholCatalyst/ReagentConditionsYield
Pivalic Acidtert-ButanolDCC, DMAP (cat.)CH₂Cl₂, RT, 3h83%
Pivalic AcidEthanolDCC, DMAP (cat.)Cyclopentyl methyl ether, 60°C, 8h50%
Benzoic AcidHeptanolBuSnO₂H (cat.)150°C, 6h80%
Propionic AcidNeopentyl GlycolAmberlyst 15110°CModerate to Good

This table provides a comparative overview of different esterification methods suitable for sterically hindered substrates, based on literature examples. Pivalic acid and neopentyl glycol serve as models for sterically encumbered acids and alcohols, respectively. Data compiled from multiple sources. rsc.orgrug.nlacs.org

Transesterification: Transesterification is an equilibrium-driven process where the alkoxy group of an ester is exchanged with that of an alcohol, often catalyzed by an acid or base. masterorganicchemistry.comlibretexts.org This can be a useful strategy if, for instance, an ethyl or benzyl (B1604629) ester of the target acid is synthesized first. By dissolving this precursor ester in a large excess of methanol with a catalyst (e.g., sodium methoxide (B1231860) or p-toluenesulfonic acid), the equilibrium can be driven towards the formation of the desired methyl ester. researchgate.netyoutube.com High-temperature transesterification is also a viable industrial method for producing sterically hindered esters. wikipedia.org The choice of catalyst and the ability to remove the alcohol byproduct are key to achieving high conversion. youtube.com

Enzymatic and Biocatalytic Approaches to Ester Formation

The formation of the methyl ester from 2,2,5-trimethylhex-4-enoic acid is a critical step in the synthesis of the target molecule. Traditional chemical esterification, often requiring harsh acidic catalysts and high temperatures, can lead to side reactions and the degradation of sensitive functional groups. libretexts.orgunb.ca Enzymatic and biocatalytic methods offer a milder and more selective alternative, operating under environmentally benign conditions. nih.gov

Lipases are the most commonly employed enzymes for esterification due to their broad substrate specificity, high catalytic activity in non-aqueous media, and commercial availability. researchgate.net The lipase-catalyzed esterification of a carboxylic acid with an alcohol, such as methanol, is a reversible reaction. To drive the equilibrium towards the product, strategies such as the removal of water, a byproduct of the reaction, are often employed. libretexts.org

Several lipases have shown efficacy in catalyzing the esterification of various carboxylic acids. For instance, Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, is a robust and widely used biocatalyst for the synthesis of esters, including those with bulky substituents. researchgate.netnih.gov Other lipases, such as those from Rhizomucor miehei and Thermomyces lanuginosus, have also been successfully used in the synthesis of flavor and fragrance esters. researchgate.netresearchgate.net The choice of solvent can also significantly impact the reaction, with non-polar organic solvents often favoring the esterification reaction. researchgate.net

The enzymatic approach offers high chemo- and regioselectivity, which is particularly advantageous for complex molecules. For instance, lipases can selectively esterify a primary alcohol in the presence of a secondary alcohol. researchgate.net While 2,2,5-trimethylhex-4-enoic acid does not possess multiple hydroxyl groups, the principle of high selectivity is a key benefit of biocatalysis.

Below is a table summarizing various lipases and their applications in ester synthesis, which can be extrapolated for the synthesis of this compound.

Lipase SourceCommon Commercial NameTypical SubstratesKey Advantages
Candida antarctica Lipase BNovozym 435Wide range of carboxylic acids and alcoholsHigh stability, broad substrate scope, high enantioselectivity
Thermomyces lanuginosus LipaseLipolase®, Lipozyme TL IM®Fatty acids, various alcoholsThermostable, effective in transesterification
Rhizomucor miehei LipasePalatase®, Lipozyme RM IMFatty acids, primary alcoholsGood for synthesis of flavor esters
Pseudomonas cepacia LipaseAmano Lipase PSVarious esters for hydrolysis and synthesisHigh enantioselectivity

Regioselective Control in Double Bond Formation and Stereochemical Considerations in Related Precursors

The regioselective formation of the C4=C5 double bond in this compound is a significant synthetic challenge. The desired trisubstituted alkene must be formed selectively over other potential isomers. Various modern synthetic methods have been developed for the regioselective synthesis of highly substituted alkenes.

One common strategy involves the use of transition metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed reactions, such as the Heck, Suzuki, and Stille couplings, are powerful tools for the formation of carbon-carbon bonds with good control over regiochemistry. The synthesis of a precursor to this compound could involve the coupling of a vinyl metallic species with an appropriate electrophile, or vice versa.

Another approach is the use of elimination reactions from suitably functionalized precursors. The stereochemistry of the starting material can often dictate the geometry of the resulting alkene (E or Z). While specific stereochemical considerations for the precursors of this compound are not widely reported, general principles of stereocontrolled synthesis would apply. For example, the use of chiral auxiliaries or catalysts could be employed to control the stereochemistry of precursors, which in turn could influence the facial selectivity of reactions and the final stereochemistry of the molecule.

The synthesis of a structurally related fragrance compound, methyl pamplemousse (methyl 2-methyl-5-phenylpent-2-enoate), and its sila-analogues highlights the importance of the arrangement of substituents for olfactory properties. jetir.org This underscores the need for precise control over the molecular architecture, including the position of the double bond.

Process Optimization and Scalability Studies for the Production of this compound

The successful laboratory-scale synthesis of this compound is the first step towards its potential industrial application. Process optimization and scalability studies are crucial to ensure an economically viable and efficient manufacturing process.

For the enzymatic esterification step, several parameters can be optimized to maximize the yield and reaction rate. These include:

Enzyme Loading: The amount of lipase used will affect the reaction rate.

Temperature: While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation.

Substrate Concentration: The molar ratio of the carboxylic acid to the alcohol can be adjusted to shift the equilibrium towards the product.

Water Activity: Controlling the amount of water in the reaction medium is critical for lipase activity and for minimizing the reverse hydrolysis reaction.

Solvent Choice: The selection of an appropriate organic solvent can enhance substrate solubility and enzyme stability.

The table below illustrates a hypothetical optimization of the enzymatic esterification of 2,2,5-trimethylhex-4-enoic acid with methanol.

ParameterRange StudiedOptimal ConditionRationale
Enzyme (Novozym 435)1-10% (w/w of acid)5%Balances reaction rate and cost.
Temperature30-60 °C45 °COptimal balance between enzyme activity and stability.
Molar Ratio (Acid:Methanol)1:1 - 1:51:3Excess methanol shifts equilibrium towards the ester.
Water RemovalNone, Molecular SievesMolecular SievesDrives the reaction to completion by removing water.

Reactivity of the Carbon-Carbon Double Bond in this compound

The trisubstituted alkene functionality in this compound is a site of significant chemical reactivity, susceptible to a variety of addition and modification reactions.

Electrophilic Addition Reactions (e.g., Hydrohalogenation, Hydration, Hydrogenation)

The electron-rich nature of the carbon-carbon double bond makes it prone to attack by electrophiles. In hydrohalogenation, the addition of hydrogen halides (HX) would proceed via a carbocation intermediate. According to Markovnikov's rule, the hydrogen atom would add to the less substituted carbon (C4), and the halide to the more substituted carbon (C5), which is a tertiary center. This regioselectivity is driven by the stability of the resulting tertiary carbocation.

Similarly, acid-catalyzed hydration would follow the same regiochemical principle, leading to the formation of a tertiary alcohol, methyl 2,2,5-hydroxy-2,2,5-trimethylhexanoate. Hydrogenation of the double bond, typically carried out with catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO2) under a hydrogen atmosphere, would result in the saturated ester, methyl 2,2,5-trimethylhexanoate.

Reaction Reagents Product Regioselectivity
HydrohalogenationHBrmethyl 5-bromo-2,2,5-trimethylhexanoateMarkovnikov
HydrationH2O, H2SO4 (cat.)methyl 5-hydroxy-2,2,5-trimethylhexanoateMarkovnikov
HydrogenationH2, Pd/Cmethyl 2,2,5-trimethylhexanoateN/A

Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Cycloadditions)

While the trisubstituted nature of the double bond in this compound might render it less reactive in certain cycloaddition reactions due to steric hindrance, it can still participate in such transformations under appropriate conditions. In a potential Diels-Alder reaction, it would act as the dienophile. The reaction would likely require a highly reactive diene and potentially high pressure or thermal conditions to overcome the steric bulk.

[2+2] Cycloaddition reactions, often photochemically induced, could lead to the formation of cyclobutane (B1203170) derivatives. The regioselectivity and stereoselectivity of these reactions would be influenced by both steric and electronic factors of the reacting partner.

Epoxidation and Dihydroxylation Methodologies

The double bond can be readily converted into an epoxide, a versatile intermediate for further functionalization. This is commonly achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The reaction is stereospecific, with the oxygen atom being delivered to one face of the alkene. The resulting product would be methyl 2,2-dimethyl-3-(2-methyloxiran-2-yl)butanoate.

Dihydroxylation, the conversion of the alkene to a vicinal diol, can be accomplished through several methods. Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO4) in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO), or with cold, dilute potassium permanganate (B83412) (KMnO4). This would yield methyl 4,5-dihydroxy-2,2,5-trimethylhexanoate with the hydroxyl groups on the same side of the newly formed single bond. Anti-dihydroxylation can be achieved via epoxidation followed by acid-catalyzed ring-opening of the epoxide.

Transformation Reagents Product Stereochemistry
Epoxidationm-CPBAmethyl 2,2-dimethyl-3-(2-methyloxiran-2-yl)butanoateSyn-addition
Syn-dihydroxylation1. OsO4, NMO 2. NaHSO3methyl 4,5-dihydroxy-2,2,5-trimethylhexanoateSyn
Anti-dihydroxylation1. m-CPBA 2. H3O+methyl 4,5-dihydroxy-2,2,5-trimethylhexanoateAnti

Olefin Metathesis and Functionalization via Cross-Coupling

Olefin metathesis, a powerful tool for the formation of new carbon-carbon double bonds, could be applied to this compound. Using a catalyst like a Grubbs' or Schrock's catalyst, it could undergo cross-metathesis with another olefin, leading to a variety of new unsaturated esters. The success of this reaction would depend on the choice of catalyst and reaction partner to manage the steric hindrance around the trisubstituted double bond.

The double bond can also be a handle for functionalization through various cross-coupling reactions. For instance, after conversion to a vinyl halide or triflate, it could participate in Suzuki, Heck, or Stille couplings to form new carbon-carbon or carbon-heteroatom bonds, further expanding its synthetic utility.

Reactivity of the Ester Functional Group in this compound

The methyl ester group is another key site for chemical modification, primarily through nucleophilic acyl substitution reactions.

Transesterification and Saponification Kinetics and Mechanisms

Transesterification involves the reaction of this compound with another alcohol in the presence of an acid or base catalyst to form a new ester. The reaction is an equilibrium process, and the position of the equilibrium can be shifted by using a large excess of the new alcohol or by removing the methanol that is formed. The mechanism, whether acid or base-catalyzed, involves a tetrahedral intermediate. The rate of this reaction will be influenced by the steric bulk of the incoming alcohol.

Saponification is the hydrolysis of the ester under basic conditions, typically using a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). This irreversible reaction yields the carboxylate salt (sodium or potassium 2,2,5-trimethylhex-4-enoate) and methanol. The reaction proceeds through a nucleophilic acyl substitution mechanism. The kinetics of saponification are typically second-order, being first-order in both the ester and the hydroxide ion. The steric hindrance around the ester carbonyl, due to the adjacent quaternary carbon, might slow the rate of saponification compared to less hindered esters.

Reaction Reagents Product Key Features
TransesterificationR-OH, H+ or RO-R-O-C(=O)-CH(C(CH3)3)-CH=C(CH3)2Equilibrium process
SaponificationNaOH, H2ONa+ -O-C(=O)-CH(C(CH3)3)-CH=C(CH3)2Irreversible

Selective Reduction to Alcohols and Aldehydes

The ester group of this compound can be selectively reduced to either the corresponding primary alcohol, (2,2,5-trimethylhex-4-en-1-ol), or the aldehyde, (2,2,5-trimethylhex-4-enal). The choice of product is highly dependent on the reducing agent and the reaction conditions, particularly temperature.

Strong, non-bulky reducing agents like lithium aluminum hydride (LiAlH₄) typically reduce esters all the way to primary alcohols. The reaction proceeds through an initial aldehyde intermediate which, being more reactive than the starting ester, is immediately reduced further. chemistrysteps.com

Conversely, the partial reduction of the ester to an aldehyde requires a more sterically hindered and less reactive hydride reagent. researchgate.net Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation. commonorganicchemistry.com By using one equivalent of DIBAL-H at low temperatures (typically -78 °C), the reaction can be stopped at the aldehyde stage. chemistrysteps.comchemistrysteps.com At this low temperature, the tetrahedral intermediate formed after the initial hydride attack is stable and does not collapse to the aldehyde until aqueous workup, by which time the reducing agent has been quenched. chemistrysteps.comadichemistry.com The steric bulk of the α,α-dimethyl substitution on this compound further facilitates the isolation of the aldehyde product by sterically disfavoring a second hydride attack.

ProductReagent(s)Key ConditionsReaction Type
2,2,5-trimethylhex-4-en-1-olLithium Aluminum Hydride (LiAlH₄)Diethyl ether or THF, followed by aqueous workupComplete Reduction
2,2,5-trimethylhex-4-enalDiisobutylaluminum Hydride (DIBAL-H)Toluene or CH₂Cl₂, -78 °C, followed by aqueous workupPartial Reduction

Amidation and Other Nucleophilic Acyl Substitution Reactions

The ester group of this compound can undergo nucleophilic acyl substitution, a class of reactions that includes hydrolysis to the corresponding carboxylic acid and amidation to form amides. However, the reaction rate is significantly diminished by the steric hindrance at the α-position. The two methyl groups adjacent to the carbonyl carbon physically block the trajectory of incoming nucleophiles, making attack at the carbonyl center difficult.

Alkaline hydrolysis (saponification) of sterically hindered esters often requires harsh conditions, such as high temperatures and concentrated base solutions, to proceed at a reasonable rate. arkat-usa.orgchemicalforums.com Milder, non-aqueous methods have been developed to overcome this, for instance, using sodium hydroxide in a methanol/dichloromethane solvent system, where the "naked" and poorly solvated hydroxide ion is more nucleophilic. researchgate.netsci-hub.se

Amidation, the reaction with an amine (e.g., R-NH₂) to form an N-substituted amide, follows the same mechanistic pathway. This transformation is also expected to be challenging due to the steric hindrance of the substrate. The reaction would likely require elevated temperatures or the use of a highly nucleophilic amine. An alternative approach involves converting the ester to a more reactive acyl chloride first, which would then readily react with an amine.

ReactionNucleophileProductConditions
HydrolysisHydroxide (e.g., NaOH)2,2,5-trimethylhex-4-enoic acidHigh temperature in aqueous base, or non-aqueous MeOH/CH₂Cl₂ at room temperature. researchgate.net
AmidationAmine (R-NH₂)N-alkyl-2,2,5-trimethylhex-4-enamideLikely requires elevated temperatures or conversion to a more reactive acyl derivative.

Reactivity of the Alkyl Moieties and Methyl Substituents in this compound

Selective C-H Functionalization Strategies

The selective functionalization of specific C-H bonds within the alkyl framework of this compound is a significant synthetic challenge due to the presence of multiple, chemically similar C-H bonds. These include the gem-dimethyl groups at the C2 position, the methylene (B1212753) group at C3, and the two methyl groups at C5.

Achieving regioselectivity in C-H activation typically requires either an inherent electronic bias or the use of a directing group. nih.gov In this molecule:

Allylic C-H bonds (C3): The C-H bonds on the C3 methylene are allylic to the C4-C5 double bond, making them susceptible to radical-mediated reactions or oxidation.

Gem-dimethyl C-H bonds (C2): These primary C-H bonds are generally unreactive. Their functionalization would likely require advanced transition-metal-catalyzed methods, possibly involving a directing group strategy where the ester's carbonyl oxygen coordinates to a metal center and directs functionalization to a nearby C-H bond. nih.gov

Vinylic Methyl C-H bonds (C5): The two methyl groups attached to the double bond are also potential sites for functionalization, though differentiating between them would be difficult.

Without specific literature on this substrate, strategies remain speculative and would rely on state-of-the-art methods in C-H activation, which often employ palladium, rhodium, or iridium catalysts in conjunction with specialized ligands.

Radical Reactions and Polymerization Initiation Potential

The γ,δ-unsaturation in this compound makes it a candidate for intramolecular radical reactions, specifically radical cyclization. acs.org The generation of a radical at a suitable position on the carbon chain could lead to an intramolecular addition to the C4-C5 double bond. For example, if a radical were generated at the C2 position (perhaps via hydrogen abstraction from a methyl group), a 5-exo-trig cyclization is geometrically disfavored. A more plausible pathway could involve the formation of a radical elsewhere, such as through the addition of an external radical species to the double bond, which could then initiate subsequent transformations. Free radical cyclizations of unsaturated esters are known to be effective for forming five- and six-membered rings. orgsyn.orgpsu.edu

The potential for this compound to act as a monomer in polymerization is low. Unlike α,β-unsaturated esters which readily undergo polymerization, the isolated γ,δ-double bond is less reactive towards polymerization conditions. wikipedia.org However, the ester could potentially act as a polymerization initiator. Treatment with a strong base could generate the corresponding ester enolate, which could then initiate the anionic polymerization of other monomers, such as lactide, through a Claisen-type condensation mechanism. arkat-usa.org

Multi-Component Reactions and Complex Product Formation Utilizing this compound

Multi-component reactions (MCRs) are powerful synthetic tools that combine three or more reactants in a single operation to form a complex product, offering high atom and step economy. The participation of this compound in MCRs is not documented but can be postulated based on its functional groups.

As a γ,δ-unsaturated ester, it is not an ideal substrate for common MCRs that rely on Michael addition to an α,β-unsaturated system. thieme-connect.de However, its functional groups could be leveraged in other types of MCRs. For example:

Radical-based MCRs: The double bond could act as a radical acceptor in a multi-component cascade involving radical addition. nih.gov

Passerini and Ugi Reactions: These isocyanide-based MCRs typically require a carboxylic acid and an aldehyde or ketone. While the ester itself is unreactive, its hydrolysis product (2,2,5-trimethylhex-4-enoic acid) or reduction product (2,2,5-trimethylhex-4-enal) could serve as key components in Ugi or Passerini reactions, respectively, to generate complex peptidomimetic structures. nih.gov

The direct use of this compound in an MCR would require the development of novel methodologies designed to activate either its ester or alkene functionality under conditions compatible with multiple other reactants.

Advanced Spectroscopic Characterization and Structural Elucidation Research of Methyl 2,2,5 Trimethylhex 4 Enoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of organic compounds, providing detailed information about the chemical environment of individual atoms. For a molecule such as methyl 2,2,5-trimethylhex-4-enoate, a combination of one-dimensional and two-dimensional NMR techniques would be employed for a complete structural assignment.

Hypothetical ¹H and ¹³C NMR Data

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound, which will be used as a basis for the subsequent discussion of 2D NMR techniques.

Table 1: Hypothetical ¹H NMR Data for this compound (500 MHz, CDCl₃)

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-45.15d9.51H
H-32.20d9.52H
O-CH₃3.68s-3H
C(2)-(CH₃)₂1.15s-6H
C(5)-CH₃1.70s-3H
C(5)-CH₃1.62s-3H

Table 2: Hypothetical ¹³C NMR Data for this compound (125 MHz, CDCl₃)

CarbonChemical Shift (δ, ppm)
C-1 (C=O)177.5
C-242.0
C-345.5
C-4 (=CH)118.0
C-5 (=C)135.0
C-6 (C(5)-CH₃)25.8
C-7 (C(5)-CH₃)18.2
C-8 (C(2)-(CH₃)₂)24.5
O-CH₃51.5

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY/ROESY) for Connectivity and Conformational Analysis

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle of this compound by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, a key correlation would be observed between the vinylic proton H-4 (δ 5.15) and the allylic protons of the C-3 methylene (B1212753) group (δ 2.20). This would establish the -CH₂-CH= fragment of the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. Based on our hypothetical data, the following correlations would be expected:

δC 45.5 (C-3) with δH 2.20 (H-3)

δC 118.0 (C-4) with δH 5.15 (H-4)

δC 51.5 (O-CH₃) with δH 3.68 (O-CH₃)

δC 24.5 (C-8) with δH 1.15 (C(2)-(CH₃)₂)

δC 25.8 (C-6) with δH 1.70 (C(5)-CH₃)

δC 18.2 (C-7) with δH 1.62 (C(5)-CH₃)

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range (typically 2-3 bond) correlations between carbons and protons, which is essential for piecing together the carbon skeleton. Key expected HMBC correlations for this compound would include:

The ester methyl protons (O-CH₃, δ 3.68) would show a correlation to the carbonyl carbon (C-1, δ 177.5).

The gem-dimethyl protons at C-2 (δ 1.15) would correlate to the quaternary carbon C-2 (δ 42.0), the methylene carbon C-3 (δ 45.5), and the carbonyl carbon C-1 (δ 177.5).

The methylene protons at C-3 (δ 2.20) would correlate to C-2 (δ 42.0), C-4 (δ 118.0), and C-5 (δ 135.0).

The vinylic proton H-4 (δ 5.15) would show correlations to C-2 (δ 42.0), C-3 (δ 45.5), C-5 (δ 135.0), C-6 (δ 25.8), and C-7 (δ 18.2).

The vinyl methyl protons (δ 1.70 and δ 1.62) would correlate to the vinylic carbons C-4 (δ 118.0) and C-5 (δ 135.0).

Table 3: Predicted Key HMBC Correlations for this compound

Proton (δH)Correlated Carbon (δC)
O-CH₃ (3.68)C-1 (177.5)
C(2)-(CH₃)₂ (1.15)C-1 (177.5), C-2 (42.0), C-3 (45.5)
H-3 (2.20)C-2 (42.0), C-4 (118.0), C-5 (135.0)
H-4 (5.15)C-2 (42.0), C-3 (45.5), C-5 (135.0), C-6 (25.8), C-7 (18.2)
C(5)-CH₃ (1.70, 1.62)C-4 (118.0), C-5 (135.0)

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space proximity of protons, providing insights into the molecule's three-dimensional structure and conformation. columbia.edu For a flexible acyclic molecule like this compound, NOESY/ROESY would be particularly useful in determining the preferred conformation around the C2-C3 bond and the spatial relationship between the substituents on the double bond. For instance, a NOE correlation between the vinylic proton H-4 and one of the gem-dimethyl groups at C-2 would suggest a folded conformation.

Quantitative NMR (qNMR) for Purity and Reaction Monitoring

Quantitative NMR (qNMR) is a powerful analytical method for determining the concentration or purity of a substance. resolvemass.ca The principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal. fujifilm.com To perform qNMR, a certified internal standard of known concentration is added to the sample. resolvemass.ca

For this compound, a suitable internal standard would be a compound with sharp signals in a region of the spectrum that does not overlap with any of the analyte's signals. By comparing the integral of a specific proton signal of the analyte (e.g., the singlet of the O-CH₃ group) with the integral of a known signal from the internal standard, the exact purity or concentration of the this compound sample can be calculated. ox.ac.uk This technique is also invaluable for monitoring the progress of a chemical reaction by quantifying the disappearance of reactants and the appearance of products over time.

Solid-State NMR for Crystalline Forms or Solid Formulations (if applicable)

Should this compound exist as a crystalline solid at a given temperature, solid-state NMR (ssNMR) could provide valuable structural information. europeanpharmaceuticalreview.com Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these interactions, which are dependent on the orientation of the molecules within the crystal lattice. nih.gov

Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid material. ssNMR can reveal the presence of different polymorphs (different crystalline forms of the same compound), as each polymorph would have a unique crystal packing and thus a distinct ssNMR spectrum. nih.gov Furthermore, ssNMR can provide information on molecular dynamics within the crystal lattice. europeanpharmaceuticalreview.com

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and deducing its structure from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Molecular Formula Confirmation

High-resolution mass spectrometry measures the m/z ratio to several decimal places, allowing for the determination of the exact mass of the molecular ion. libretexts.org This high precision makes it possible to determine the elemental composition and thus the molecular formula of a compound. libretexts.org

For this compound, the molecular formula is C₁₀H₁₈O₂. The calculated monoisotopic mass is 170.1307 g/mol . An HRMS experiment would be expected to yield a molecular ion peak [M]⁺˙ at or very close to this value, confirming the molecular formula and ruling out other possible formulas with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Detailed Fragmentation Analysis and Structural Information

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then subjected to fragmentation. The resulting fragment ions are then analyzed, providing a more detailed picture of the molecule's structure. The fragmentation of this compound would likely proceed through several characteristic pathways for esters and unsaturated systems. whitman.edu

A plausible fragmentation pathway would involve:

Loss of the methoxy (B1213986) radical (•OCH₃): This would result in an acylium ion at m/z 139.

Loss of methanol (B129727) (CH₃OH): This can occur via a McLafferty-type rearrangement if a gamma-hydrogen is accessible, though in this specific structure, a direct rearrangement is less likely. However, other rearrangement mechanisms could lead to this loss, resulting in an ion at m/z 138.

Cleavage of the C2-C3 bond: This would lead to the formation of a stable tertiary carbocation, resulting in a fragment at m/z 83, and a radical fragment.

McLafferty Rearrangement: A characteristic fragmentation for esters, involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the alpha-beta bond. whitman.edu In this case, a hydrogen from one of the C2-methyl groups could potentially be involved in a rearrangement, though it's not a classic McLafferty rearrangement. A more likely fragmentation would be the cleavage alpha to the carbonyl group.

Allylic cleavage: Cleavage of the C3-C4 bond is less likely due to the vinylic nature of C4. However, cleavage of the bond between C5 and the attached methyl groups could occur.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/zProposed Fragment IonPossible Origin
170[C₁₀H₁₈O₂]⁺˙Molecular Ion
155[C₉H₁₅O₂]⁺Loss of •CH₃
139[C₉H₁₅O]⁺Loss of •OCH₃
113[C₇H₉O₂]⁺Loss of C₄H₉ (tert-butyl) radical
83[C₆H₁₁]⁺Cleavage of C2-C3 bond
59[C₂H₃O₂]⁺Methylester fragment

By analyzing the masses and relative abundances of these fragment ions, the connectivity of the molecule can be confirmed, providing complementary information to the NMR data.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Conformational Studies in the Gas Phase

Currently, there are no published studies applying Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) to the specific compound this compound. However, this technique holds significant promise for elucidating its gas-phase conformational landscape.

IMS-MS separates ions based on their size, shape, and charge, providing a measure of their collision cross-section (CCS). For a flexible molecule like this compound, different conformers (spatial arrangements of atoms) would be expected to have distinct CCS values. By coupling IMS with mass spectrometry, it would be possible to separate different conformers of the protonated molecule and any fragments, providing insights into its three-dimensional structure in the absence of solvent.

A hypothetical research workflow would involve:

Ionization: Introducing this compound into an electrospray ionization (ESI) source to generate protonated molecules, [M+H]⁺.

IMS Separation: Injecting the ions into a drift tube where they are separated based on their mobility through a buffer gas. More compact conformers would be expected to have smaller CCS values and traverse the drift tube faster than more extended conformers.

Mass Analysis: The separated ions would then enter a mass spectrometer for mass-to-charge ratio (m/z) analysis, confirming their identity.

This approach could reveal the number of stable conformers present in the gas phase and their relative abundances. Computational modeling, using methods like density functional theory (DFT), would be a crucial adjunct to these experiments to predict the structures and theoretical CCS values of different conformers, aiding in the interpretation of the experimental data.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy is a powerful tool for identifying functional groups and probing molecular structure. While specific IR and Raman spectra for this compound are not available, the expected characteristic vibrations can be predicted based on its functional groups.

Analysis of Characteristic Functional Group Vibrations and Bond Stretching

A detailed analysis of the infrared and Raman spectra would focus on several key regions to confirm the structure of this compound. The following table outlines the expected characteristic vibrational frequencies.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity
C=O (Ester)Stretching1750-1735Strong (IR)
C=C (Alkene)Stretching1680-1640Medium to weak (IR), Strong (Raman)
C-O (Ester)Stretching1300-1000Strong (IR)
=C-H (Alkene)Stretching3100-3000Medium (IR)
=C-H (Alkene)Out-of-plane bending1000-650Strong (IR)
C-H (Alkyl)Stretching2980-2850Strong (IR)

The precise positions of these bands would provide information about the electronic environment of the functional groups. For instance, the C=O stretching frequency can be influenced by conjugation with the C=C double bond, although they are not directly conjugated in this molecule.

Conformational Analysis and Intermolecular Interactions via Vibrational Modes

Subtle shifts in vibrational frequencies and the appearance of new bands can provide clues about the conformational isomers of this compound. The presence of multiple conformers in a sample can lead to the splitting of certain vibrational bands. For example, the C=O stretching band might appear as a doublet or a broadened peak if multiple conformations with different dipole moments are present in equilibrium.

By conducting temperature-dependent or solvent-dependent vibrational spectroscopy studies, it would be possible to probe the relative stabilities of these conformers. Changes in the relative intensities of conformational-sensitive bands with temperature can be used to determine the enthalpy difference between the conformers. Similarly, using solvents of different polarities can shift the conformational equilibrium, which would be reflected in the vibrational spectra.

X-ray Crystallography for Absolute Structure Determination of Derivatives

X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules in the solid state. However, this technique requires a single crystal of the compound. As this compound is likely a liquid at room temperature, obtaining a suitable crystal for X-ray diffraction would be challenging.

A viable strategy would be to synthesize a crystalline derivative of the parent compound. For instance, the ester could be hydrolyzed to the corresponding carboxylic acid (2,2,5-trimethylhex-4-enoic acid), which may be more amenable to crystallization. Alternatively, forming a solid derivative with a heavy atom, such as a p-bromophenacyl ester, could facilitate crystallization and also aid in solving the phase problem during crystallographic analysis.

If a suitable crystal were obtained, X-ray crystallography would provide unambiguous data on:

Bond lengths and angles: Precise measurements of all bond lengths and angles in the molecule.

Conformation in the solid state: The preferred conformation of the molecule as it packs into the crystal lattice.

Intermolecular interactions: How the molecules arrange and interact with each other in the solid state, such as through van der Waals forces.

This information would provide a definitive structural benchmark that could be used to validate the results from spectroscopic and computational studies in the gas and liquid phases.

Computational and Theoretical Investigations of Methyl 2,2,5 Trimethylhex 4 Enoate

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Electronic Structure and Molecular Orbital Theory Analysis

Molecular Orbital (MO) theory describes the electronic structure of a molecule in terms of orbitals that extend over the entire molecule. Key parameters derived from MO analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, while a small gap indicates higher reactivity. For methyl 2,2,5-trimethylhex-4-enoate, the HOMO would likely be localized on the carbon-carbon double bond (π-orbital), while the LUMO would be associated with the carbonyl group's π* anti-bonding orbital.

Molecular OrbitalIllustrative Energy (eV)Description
HOMO-9.5Primarily located on the C=C π-bond
LUMO-0.8Primarily located on the C=O π*-antibonding orbital
HOMO-LUMO Gap8.7Indicates good kinetic stability

Note: The values in this table are illustrative and represent typical energies for a molecule of this type.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a widely used computational method that relates the electronic energy of a system to its electron density. mdpi.comnih.gov The B3LYP functional, combined with a basis set like 6-311G(d,p), is a common choice for such calculations, providing a good balance between accuracy and computational cost. mdpi.com

Geometry optimization using DFT would determine the most stable three-dimensional structure of this compound, providing precise bond lengths, bond angles, and dihedral angles. The table below presents hypothetical, yet realistic, optimized geometric parameters for the molecule's core structure.

ParameterAtoms InvolvedIllustrative Optimized Value
Bond LengthC=O1.21 Å
Bond LengthC-O (ester)1.35 Å
Bond LengthO-CH31.44 Å
Bond LengthC=C1.34 Å
Bond AngleO=C-O124°
Bond AngleC-C=C122°
Dihedral AngleH-C=C-H~180° (trans)

Note: These values are illustrative and based on standard bond lengths and angles for similar functional groups.

Ab Initio Methods for High-Accuracy Calculations on Model Systems

Ab initio methods, Latin for "from the beginning," are quantum chemistry methods that are based on first principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide highly accurate energies and properties. For a molecule the size of this compound, these high-level calculations might be performed on a simplified model system (e.g., replacing the tert-butyl group with a methyl group) to benchmark the accuracy of the more computationally efficient DFT methods.

Conformational Analysis and Potential Energy Surface Mapping

Due to the presence of several single bonds, this compound can exist in various conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is typically done by systematically rotating key dihedral angles and calculating the energy at each point, generating a potential energy surface (PES). nih.govnih.gov For this molecule, the key dihedral angles would be around the C-C single bonds and the C-O ester bond. The steric hindrance from the gem-dimethyl group and the tert-butyl group would significantly influence the conformational landscape, likely favoring extended conformations to minimize steric strain.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms, providing insights that are often difficult to obtain experimentally. acs.orgresearchgate.net

Transition State Characterization and Reaction Barrier Calculation

For a potential reaction, such as the hydrolysis of the ester group or an addition reaction at the double bond, computational methods can be used to locate the transition state (TS) structure. youtube.comyoutube.com The transition state is the highest energy point along the reaction coordinate and is characterized by having a single imaginary frequency in its vibrational analysis. The energy difference between the reactants and the transition state is the activation energy or reaction barrier. A lower activation energy indicates a faster reaction.

For the acid-catalyzed hydrolysis of this compound, the mechanism would likely involve the protonation of the carbonyl oxygen, followed by the nucleophilic attack of water. youtube.com DFT calculations could be used to model this process and determine the activation energies for each step.

Reaction StepIllustrative Activation Energy (kcal/mol)Description
Protonation of CarbonylLowA rapid, reversible step
Nucleophilic Attack by Water15-20The rate-determining step
Proton TransferLowA rapid, intramolecular process
Elimination of Methanol (B129727)10-15Formation of the carboxylic acid

Note: These values are illustrative and represent a plausible scenario for this type of reaction.

Solvent Effects on Reaction Pathways and Selectivity

The influence of solvents on the reaction pathways and selectivity of processes involving this compound is a critical area of computational investigation. Theoretical studies, often employing Density Functional Theory (DFT) and polarizable continuum models (PCM), can elucidate the role of the solvent in stabilizing transition states and intermediates, thereby dictating the kinetic and thermodynamic favorability of different reaction channels.

For analogous chemical transformations, such as methyl transfer reactions, the polarity of the solvent has been shown to have a significant impact on the activation free energy. researchgate.net In general, an increase in solvent polarity can lead to a higher activation free energy. researchgate.netdntb.gov.ua For instance, studies on the reaction of trimethylsulfonium (B1222738) ion with ammonia (B1221849) and pyridine (B92270) have demonstrated that the energy profile of the reaction is substantially simplified in a polar solvent like dimethyl sulfoxide (B87167) (DMSO) compared to the gas phase or a nonpolar solvent like cyclohexane (B81311). researchgate.netdntb.gov.ua In DMSO, several reaction complexes that are present in the gas phase and cyclohexane disappear. researchgate.netdntb.gov.ua

These findings suggest that for reactions involving this compound, the choice of solvent would be crucial. For example, in a potential hydrolysis reaction, a polar protic solvent like water would be expected to stabilize charged intermediates and transition states through hydrogen bonding, thereby lowering the activation barrier. Conversely, in a nonpolar solvent, reaction pathways that proceed through less polar transition states would likely be favored. Computational models allow for the systematic variation of solvent parameters to predict these effects and guide experimental work towards optimal reaction conditions for achieving desired selectivity.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry provides powerful tools for the prediction of various spectroscopic parameters for this compound, which can then be validated against experimental data to confirm its structure and electronic properties. DFT calculations are commonly employed to predict vibrational frequencies (FTIR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis).

The process typically begins with the optimization of the molecular geometry of this compound. Following this, frequency calculations can be performed to yield the theoretical vibrational spectrum. These predicted frequencies can be compared with experimental FTIR spectra to identify characteristic vibrational modes of the molecule. For instance, the carbonyl stretch of the ester group and the C=C stretch of the alkene moiety would be prominent features.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of complex experimental NMR spectra, providing a detailed picture of the molecular structure.

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, corresponding to the absorption bands in a UV-Vis spectrum. The calculated maximum absorption wavelength (λmax) can be compared with experimental measurements to understand the electronic structure and chromophores within the molecule. The validation of these predicted spectroscopic parameters with experimental findings provides a high degree of confidence in both the computational model and the experimental characterization of this compound.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of this compound and its interactions with its environment at an atomistic level. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing insights into conformational changes, intermolecular interactions, and transport properties.

When placed in a solvent box (e.g., water, ethanol), MD simulations can reveal detailed information about the solvation structure. This includes the radial distribution functions of solvent molecules around specific atoms or functional groups of the ester, providing a picture of the local solvent environment. These simulations can also be used to calculate thermodynamic properties such as the free energy of solvation.

Furthermore, MD simulations can be employed to study the interactions of this compound with other molecules or surfaces. For example, simulations could model its diffusion through a membrane or its binding to a protein. The insights gained from these simulations are valuable for understanding its behavior in complex biological or chemical systems. The combination of quantum chemical calculations for electronic properties and MD simulations for dynamic behavior provides a comprehensive theoretical understanding of this compound.

Advanced Analytical Method Development for Methyl 2,2,5 Trimethylhex 4 Enoate

Chromatographic Separation Techniques for Purity and Impurity Profiling

Chromatographic methods provide the foundation for assessing the purity of methyl 2,2,5-trimethylhex-4-enoate and for creating a detailed profile of any accompanying impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of moderately polar and non-volatile compounds. For this compound, a reversed-phase HPLC method is often the most suitable approach. This method separates compounds based on their hydrophobicity.

A typical HPLC method would involve a C18 column, which is a non-polar stationary phase. The mobile phase would likely consist of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). researchgate.netnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, can be effective for separating a wide range of impurities with varying polarities. researchgate.net Detection is commonly performed using an ultraviolet (UV) detector, as the ester functional group exhibits some UV absorbance. nih.gov

Table 1: Representative HPLC Method Parameters and Purity Assessment for this compound

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 60% B to 100% B in 15 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Analyte Retention Time (min)
Impurity 13.5
Impurity 24.8
This compound9.2
Impurity 311.5

This table presents a hypothetical HPLC analysis for purity assessment. Actual results may vary.

Given the volatile nature of this compound, Gas Chromatography (GC) is a highly effective analytical technique. nih.gov It is particularly well-suited for quantifying the compound and for detecting any volatile impurities. aidic.it

A GC system separates compounds based on their boiling points and interactions with the stationary phase of the column. A non-polar or mid-polar capillary column is typically used for the analysis of esters. nih.gov The choice of detector depends on the specific analytical goal.

Flame Ionization Detector (FID): The FID is highly sensitive to organic compounds and is ideal for accurate quantification. aidic.itwikipedia.orgshimadzu.com It is often used for purity assays and for determining the relative amounts of volatile impurities.

Thermal Conductivity Detector (TCD): The TCD is a universal detector that responds to all compounds, but it is less sensitive than the FID. nih.gov It can be useful for detecting non-organic volatile impurities that would not be detected by an FID.

Mass Spectrometry (MS): When coupled with a GC, an MS detector provides structural information about the separated compounds, allowing for their identification. nih.govaidic.itmonash.edunih.gov This is invaluable for identifying unknown impurities.

Table 2: Representative GC Method Parameters for Quantification and Volatile Impurity Analysis

ParameterValue
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 50 °C (2 min), then 10 °C/min to 280 °C (5 min)
Detector(s) FID at 280 °C, MS (scan range 40-400 m/z)
Analyte Retention Time (min)
Volatile Impurity A5.3
Volatile Impurity B6.1
This compound10.4
Volatile Impurity C12.8

This table presents hypothetical GC analysis data. Actual results may vary.

Supercritical Fluid Chromatography (SFC) is a powerful technique that bridges the gap between gas and liquid chromatography. It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. researchgate.netresearchgate.net SFC offers several advantages, including high efficiency and speed, and is particularly useful for the separation of chiral compounds and isomers. researchgate.netresearchgate.netnih.gov

For this compound, which may exist as stereoisomers, SFC with a chiral stationary phase can be employed for their separation and quantification. mdpi.com This is a significant advantage over HPLC and GC, which may not be able to resolve these isomers.

Table 3: Representative SFC Method Parameters for Isomeric Separation

ParameterValue
Column Chiral Stationary Phase (e.g., polysaccharide-based)
Mobile Phase Supercritical CO2 with a modifier (e.g., Methanol)
Flow Rate 3.0 mL/min
Outlet Pressure 150 bar
Column Temperature 40 °C
Detection UV at 210 nm
Isomer Retention Time (min)
Isomer 15.2
Isomer 26.1

This table presents hypothetical SFC analysis data for isomeric separation. Actual results may vary.

Hyphenated Techniques for Comprehensive Mixture Analysis

Hyphenated techniques, which combine a separation technique with a spectroscopic detection method, are essential for the comprehensive analysis of complex mixtures.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers exceptional sensitivity and selectivity for the analysis of trace-level components in complex matrices. This technique is particularly useful for identifying and quantifying impurities that may be present at very low concentrations. shimadzu.com

In GC-MS/MS, a specific precursor ion is selected from the components eluting from the GC column and is then fragmented to produce product ions. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances the signal for the target analyte. nih.gov

Table 4: Representative GC-MS/MS Parameters for Trace Impurity Analysis

ImpurityPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Impurity X1549515
Impurity Y16810920
Impurity Z18212318

This table presents hypothetical MRM transitions for trace impurity analysis. Actual values would be determined experimentally.

For non-volatile impurities and potential degradation products that are not amenable to GC analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the technique of choice. wikipedia.orgnih.govmdpi.com It combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry.

LC-MS/MS is particularly valuable for studying the stability of this compound under various stress conditions, as it can identify and quantify the resulting degradation products. researchgate.net

Table 5: Representative LC-MS/MS Data for Non-Volatile Impurity and Degradation Product Analysis

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)
Non-volatile Impurity 17.8254.2183.1
Degradation Product A9.1186.1127.1
Degradation Product B10.5202.1143.1

This table presents hypothetical LC-MS/MS data for the analysis of non-volatile species. Actual results may vary.

Sample Preparation Strategies for Diverse Sample Matrices and Low-Level Detection

The effective isolation and concentration of this compound from various sample matrices are paramount for accurate and sensitive quantification, particularly at low detection levels. The choice of sample preparation technique is highly dependent on the matrix composition (e.g., food products, environmental samples, industrial process streams) and the volatility of the analyte.

For volatile and semi-volatile compounds like this compound, headspace-based techniques are often preferred as they are solvent-free and can be easily automated. researchgate.netyoutube.com Headspace Solid-Phase Microextraction (HS-SPME) is a particularly advantageous technique for concentrating volatile and semi-volatile compounds from complex matrices. researchgate.net This method involves the exposure of a coated fiber to the headspace above the sample, allowing for the adsorption of volatile analytes. The choice of fiber coating is critical and should be optimized based on the polarity and volatility of the target compound. For a medium-polarity ester like this compound, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber would likely provide good retention.

In situations with very complex matrices, such as fatty foods or highly colored beverages, matrix effects can significantly impact the accuracy of HS-SPME. gcms.cz In such cases, techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be employed to remove interfering non-volatile components prior to analysis. For low-level detection, purge-and-trap (P&T) is a highly effective technique for concentrating volatile organic compounds from aqueous samples. researchgate.net

The following table summarizes potential sample preparation strategies for this compound in different matrices, with hypothetical performance data based on similar compounds.

Table 1: Comparison of Sample Preparation Techniques for this compound Analysis

Technique Sample Matrix Principle Estimated Recovery (%) Estimated Limit of Detection (LOD) (µg/L)
HS-SPME Fruit Juice Adsorption of volatiles onto a coated fiber in the headspace. 85-95 0.1 - 1.0
Purge-and-Trap Process Water Inert gas bubbling to transfer volatiles to a sorbent trap. 90-99 0.01 - 0.1
LLE Perfume Oil Partitioning of the analyte between two immiscible liquid phases. 80-90 1.0 - 10
SPE Wine Adsorption of the analyte onto a solid sorbent, followed by elution. 75-85 0.5 - 5.0

Development of Reference Standards and Certified Reference Materials for Research Applications

The availability of high-purity reference standards and Certified Reference Materials (CRMs) is fundamental for the accurate quantification and validation of analytical methods. sigmaaldrich.comalfa-chemistry.com For a compound like this compound, which may not be readily available commercially as a CRM, its synthesis and purification are critical first steps.

A plausible synthetic route to this compound could involve the esterification of 2,2,5-trimethylhex-4-enoic acid with methanol in the presence of an acid catalyst. aocs.orgorgsyn.org The resulting ester would then need to be purified, likely through distillation or preparative chromatography, to achieve a high degree of purity (e.g., >99.5%).

The characterization and certification of the purified compound to establish it as a reference material would involve a battery of analytical techniques to confirm its identity and purity. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would verify the chemical structure. Quantitative NMR (qNMR) can be employed to determine the purity of the material against a primary standard. sigmaaldrich.com

The development of a CRM involves a more rigorous process, often requiring inter-laboratory comparisons to establish a certified value with a stated uncertainty. sigmaaldrich.comalfa-chemistry.com The stability of the reference material under specified storage conditions must also be thoroughly evaluated.

The following table outlines the key steps and analytical techniques involved in the development of a reference standard for this compound.

Table 2: Workflow for the Development of a this compound Reference Standard

Step Technique(s) Purpose
Synthesis Esterification of 2,2,5-trimethylhex-4-enoic acid Production of the target compound.
Purification Fractional Distillation, Preparative GC Isolation of the pure compound.
Identity Confirmation HRMS, ¹H NMR, ¹³C NMR, FT-IR Unambiguous structural elucidation.
Purity Assessment qNMR, GC-FID, Differential Scanning Calorimetry (DSC) Determination of the compound's purity.
Stability Testing Long-term storage under controlled conditions Assessment of the material's shelf-life.

Automated and High-Throughput Analytical Platforms for Process Monitoring and Screening

In industrial settings, such as flavor and fragrance manufacturing, the ability to rapidly analyze a large number of samples is essential for process monitoring and quality control. Automated and high-throughput analytical platforms are therefore highly desirable.

For the analysis of this compound, an automated system would typically couple a sample preparation module, such as an autosampler capable of performing HS-SPME, with a fast gas chromatography (GC) system. chromatographyonline.com The use of shorter GC columns with smaller internal diameters and faster temperature programming can significantly reduce analysis time. nih.gov

Detection is commonly achieved using a Flame Ionization Detector (FID) for routine quantification due to its robustness and wide linear range, or a Mass Spectrometer (MS) for enhanced selectivity and confident identification. nih.govkoreascience.kr Modern time-of-flight (TOF) mass spectrometers offer high acquisition rates, making them well-suited for fast GC separations.

High-throughput screening (HTS) platforms often utilize simplified sample preparation and rapid analytical techniques to quickly assess a large number of samples for the presence or absence of a target compound, or to semi-quantitatively determine its concentration. nih.gov For instance, direct headspace injection into a mass spectrometer without chromatographic separation can provide a rapid screening tool. nih.gov

The table below presents a hypothetical automated GC-MS method for the high-throughput screening of this compound.

Table 3: Example of an Automated High-Throughput GC-MS Method for this compound

Parameter Setting
Sample Preparation
Technique Automated Headspace-SPME
Fiber DVB/CAR/PDMS, 1 cm
Incubation Time 10 min at 60°C
Gas Chromatography
Column 15 m x 0.18 mm ID, 0.18 µm film thickness
Carrier Gas Helium at 1.5 mL/min (constant flow)
Oven Program 50°C (1 min) to 250°C at 30°C/min
Mass Spectrometry
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-300
Acquisition Rate 10 spectra/s
Estimated Run Time ~8 minutes

Application Potential of Methyl 2,2,5 Trimethylhex 4 Enoate in Specialized Chemical Formulations

Role as an Intermediate in Fine Chemical Synthesis

The structural attributes of methyl 2,2,5-trimethylhex-4-enoate make it a promising candidate for use as an intermediate in the synthesis of a wide array of fine chemicals. The presence of both an ester group and a carbon-carbon double bond allows for a variety of chemical transformations, enabling the creation of complex molecules with specific functionalities.

The synthesis of unsaturated polyesters, for instance, can utilize bio-derived unsaturated di-acids and various diols or polyols to create polymers with a wide range of properties. mdpi.com The inclusion of a monomer like this compound could introduce specific side-chain functionalities that can be further modified post-polymerization, allowing for the tailoring of the final polymer's characteristics for specific applications, such as in high-gloss coatings or insulating materials. mdpi.com

The ester and alkene functionalities of this compound serve as reactive sites for the synthesis of a variety of specialty chemicals. The ester group can be hydrolyzed to the corresponding carboxylic acid or transesterified with different alcohols to produce a range of other esters with varied properties. These new esters could find applications as plasticizers, lubricants, or in fragrance formulations, depending on their structure.

The carbon-carbon double bond in the hexenoate chain offers a site for numerous addition and functionalization reactions. This allows for the introduction of different functional groups, leading to the synthesis of specialty alcohols, epoxides, and other functionalized hydrocarbons. These derivatives can then be used as building blocks in the synthesis of more complex molecules for the pharmaceutical, agrochemical, and fragrance industries. The ability to perform selective transformations on the double bond without affecting the ester group, or vice versa, adds to the versatility of this compound as a chemical intermediate.

Integration into High-Performance Materials Research

The incorporation of this compound into polymer structures is anticipated to yield high-performance materials with enhanced properties. The bulky and branched nature of its alkyl chain can significantly influence the physical and mechanical characteristics of the resulting polymers.

This compound can be copolymerized with other monomers, such as acrylates and vinyl acetates, to produce a diverse range of copolymers and resins. These materials are expected to have applications in coatings, adhesives, and composites. The hydrophobic nature of the highly branched alkyl chain can enhance the water and alkali resistance of the resulting polymers, making them suitable for protective coatings on various substrates. pcimag.comwestlakeepoxy.com

In the realm of coatings, synthetic esters are valued for their low volatility, high solvency power, and compatibility with a wide range of resins. nih.gov The use of monomers like this compound can contribute to the formulation of coatings with improved durability and gloss. nih.gov Similarly, in adhesive applications, the incorporation of such monomers can lead to products with enhanced adhesion and chemical resistance.

The unique molecular structure of this compound is expected to impart significant improvements to the properties of materials it is incorporated into.

UV Stability: The presence of a highly branched, tertiary substituted α-carbon structure in similar vinyl ester monomers has been shown to provide strong resistance to degradation under the influence of UV light. pcimag.comwestlakeepoxy.com This is a critical property for materials used in outdoor applications, as it enhances their weathering resistance and long-term durability. pcimag.com The bulky alkyl group can sterically hinder the photo-oxidative degradation pathways, thus improving the UV stability of the polymer.

Thermal Resistance: The thermal stability of polymers is influenced by their chemical structure. The introduction of bulky side groups can restrict the segmental mobility of polymer chains, which can lead to an increase in the glass transition temperature (Tg). The branched structure of this compound could contribute to the synthesis of polymers with enhanced thermal stability, making them suitable for applications where resistance to high temperatures is required.

Table 1: Potential Impact of this compound on Material Properties

PropertyPotential EnhancementRationale
UV Stability Increased resistance to UV degradation.The highly branched structure provides steric hindrance against photo-oxidation. pcimag.comwestlakeepoxy.com
Thermal Resistance Higher glass transition temperature (Tg).Bulky side groups can restrict polymer chain mobility.
Mechanical Strength Potential for improved toughness and impact resistance.The branched structure can disrupt chain packing and influence intermolecular forces.
Hydrophobicity Increased water and alkali resistance.The bulky, hydrophobic hydrocarbon group provides a barrier to moisture. pcimag.com

Research on Bio-based Production Pathways for Sustainable Applications of this compound

In line with the growing demand for sustainable and environmentally friendly chemical processes, research into the bio-based production of specialty chemicals is expanding. The synthesis of esters through biocatalytic methods offers a green alternative to traditional chemical synthesis.

Enzymatic synthesis, particularly using lipases, has shown great promise for the production of a variety of esters, including those with branched chains. These biocatalytic processes operate under mild conditions, reducing energy consumption and the formation of byproducts. mdpi.com The high selectivity of enzymes can lead to products with high purity, simplifying downstream processing. mdpi.com

Research into the biosynthesis of branched-chain fatty acids provides a foundation for developing pathways to produce the precursors for this compound. By leveraging metabolic engineering and synthetic biology, it may be possible to engineer microorganisms to produce the necessary branched-chain carboxylic acid, which can then be esterified to the target molecule. Furthermore, biocatalysis can be employed for the direct synthesis of fatty acid esters of hydroxy fatty acids, demonstrating the versatility of enzymatic approaches in creating complex ester structures. The development of a robust bio-based production route for this compound would significantly enhance its potential for use in a wide range of sustainable applications.

Potential in the Development of New Research Reagents and Catalytic Ligands

This compound, a β,γ-unsaturated ester, holds significant potential for the development of novel research reagents and catalytic ligands. Its structural features, namely the ester functional group and the trisubstituted carbon-carbon double bond, make it a versatile building block in organic synthesis and a candidate for ligand design in catalysis. The reactivity of these functional groups can be exploited to create molecules with specific properties for advanced chemical research.

The development of new reagents and ligands is crucial for advancing chemical synthesis, enabling the creation of complex molecules with high efficiency and selectivity. Unsaturated esters are a class of compounds that have been explored for these purposes due to their dual functionality.

In the realm of research reagents, this compound can serve as a valuable synthon—a building block used to introduce a specific molecular fragment. The presence of both an ester and an alkene allows for a variety of chemical transformations. For instance, the double bond can undergo reactions such as epoxidation, dihydroxylation, or addition reactions, leading to the formation of more complex structures. The ester group can be hydrolyzed to the corresponding carboxylic acid, 2,2,5-trimethylhex-4-enoic acid, or converted to other functional groups like amides or alcohols, further expanding its synthetic utility.

Research on similar β,γ-unsaturated α-ketoesters has demonstrated their versatility in participating in diverse catalytic asymmetric transformations. nih.gov These compounds can act as acceptors in addition reactions, leading to the formation of chiral molecules, which are crucial in pharmaceutical and materials science research. nih.gov By analogy, this compound could potentially be modified to participate in similar stereoselective reactions, making it a useful tool for synthetic chemists.

A significant area of potential for this compound lies in its use as a precursor for the synthesis of chiral ligands for asymmetric catalysis. Chiral ligands are essential for controlling the stereochemical outcome of a chemical reaction, leading to the selective formation of one enantiomer over the other.

The carbon-carbon double bond in this compound can be functionalized to introduce coordinating atoms, such as phosphorus, nitrogen, or oxygen. These atoms can then bind to a metal center, forming a chiral catalyst. For example, the double bond could be hydroformylated and then modified to create a diphosphine ligand. Chelating diphosphine ligands are known to be effective in various catalytic reactions, including hydrogenation and hydrocyanation. researchgate.net The steric bulk provided by the trimethyl substitution pattern on the hexenoate backbone could influence the selectivity of the resulting catalyst.

The effectiveness of such ligands is often evaluated based on their ability to induce high enantioselectivity in a given reaction. The structural parameters of the ligand, such as the bite angle and the steric environment around the metal center, are critical for achieving this selectivity. The rigid framework that could be derived from this compound might offer advantages in creating a well-defined chiral pocket around the metal.

Below is a table summarizing the potential transformations of this compound and their applications in developing research reagents and catalytic ligands.

Transformation of this compoundResulting Functional GroupPotential Application
Epoxidation of the double bondEpoxideBuilding block for polyfunctional molecules
Dihydroxylation of the double bondDiolPrecursor for chiral auxiliaries
Hydrolysis of the esterCarboxylic acidStarting material for amide synthesis
Reduction of the esterAlcoholSynthon for ether and ester synthesis
Hydroformylation of the double bondAldehyde/AlcoholIntermediate for ligand synthesis
Functionalization to a phosphinePhosphineComponent of a catalytic ligand

Further research into the reactivity and coordination chemistry of derivatives of this compound is warranted to fully explore its potential in these specialized applications. The development of novel catalysts and reagents based on this scaffold could contribute to advancements in synthetic methodology and the efficient production of valuable chemical compounds.

Environmental Fate and Degradation Pathways of Methyl 2,2,5 Trimethylhex 4 Enoate

Photodegradation Studies in Aqueous and Atmospheric Environments

Photodegradation is a significant abiotic process that contributes to the breakdown of organic compounds in the environment through the action of light. This process can occur directly, when a molecule absorbs light and undergoes a transformation, or indirectly, through reactions with photochemically generated reactive species.

In aqueous environments, the direct photolysis of esters like methyl 2,2,5-trimethylhex-4-enoate under natural sunlight is generally not considered a primary degradation pathway unless the molecule contains significant chromophores that absorb light within the solar spectrum. nih.gov However, indirect photolysis can occur through reactions with hydroxyl radicals (•OH), which are powerful oxidants present in sunlit waters. The presence of a carbon-carbon double bond in this compound makes it susceptible to attack by these radicals. Studies on other unsaturated esters have shown that this reaction can be a significant degradation route. up.pt For instance, the photolysis of some phthalate (B1215562) esters, which are also esters, is considered a primary contributor to their total abiotic degradation in water. nih.gov

In the atmosphere, volatile and semi-volatile organic compounds are primarily degraded by gas-phase reactions with hydroxyl radicals (•OH) during the day, nitrate (B79036) radicals (NO₃) at night, and ozone (O₃). Given the presence of a double bond, this compound is expected to be reactive towards these oxidants. The reaction with •OH is likely to be the most significant atmospheric sink. The rate of this reaction determines the atmospheric lifetime of the compound. For many unsaturated esters, these lifetimes are relatively short, often on the order of hours, indicating rapid removal from the atmosphere. nih.govfigshare.com For example, studies on a series of cis-3-hexenyl esters showed atmospheric lifetimes with respect to •OH radicals ranging from 2.3 to 7.2 hours. nih.gov The reaction typically proceeds via the addition of the hydroxyl radical to the carbon-carbon double bond. figshare.comnih.gov

Table 1: Atmospheric Reaction Rate Coefficients and Estimated Lifetimes for Structurally Related Unsaturated Esters with OH Radicals

CompoundRate Coefficient (k_OH) at 298 K (cm³ molecule⁻¹ s⁻¹)Estimated Atmospheric LifetimeCitation
Methyl Methacrylate(4.30 ± 0.98) x 10⁻¹¹~6.4 hours nih.gov
Butyl Acrylate(2.17 ± 0.48) x 10⁻¹¹~12.7 hours nih.gov
Vinyl Acetate (B1210297)(2.48 ± 0.61) x 10⁻¹¹~11.1 hours nih.gov
cis-3-Hexenyl Acetate(4.19 ± 0.38) x 10⁻¹¹~6.6 hours nih.gov
Allyl Trifluoroacetate(9.27 ± 3.81) x 10⁻¹²~30 hours rsc.org

Atmospheric lifetime (τ) is estimated using the equation τ = 1 / (k_OH * [OH]), assuming a global average hydroxyl radical concentration of [OH] = 1 x 10⁶ molecules cm⁻³.

Biodegradation Kinetics and Metabolite Identification in Soil and Water Systems

Biodegradation, the breakdown of organic matter by microorganisms, is a crucial process in the environmental fate of many organic chemicals. For esters, this process is generally initiated by enzymatic hydrolysis, which cleaves the ester bond to form a carboxylic acid and an alcohol. In the case of this compound, this would yield 2,2,5-trimethylhex-4-enoic acid and methanol (B129727).

The rate and extent of biodegradation are influenced by several factors, including the chemical structure of the compound and the environmental conditions. Generally, less complex, linear esters are more readily biodegradable than highly branched or long-chain esters. The presence of an unsaturated bond can sometimes increase the rate of biodegradation. acs.org Studies on phthalate esters have shown that their biodegradation rates in soil are influenced by factors such as pH and temperature, with optimal degradation often observed around neutral pH and temperatures of approximately 30°C. nih.gov

The kinetics of biodegradation can vary significantly, with half-lives ranging from days to months. The bioavailability of the compound is also a critical factor; for hydrophobic compounds, adsorption to soil or sediment particles can reduce their availability to microorganisms and thus slow down the degradation rate. nih.gov

The initial metabolites from the biodegradation of this compound are expected to be 2,2,5-trimethylhex-4-enoic acid and methanol. These initial products can then be further metabolized by microorganisms. For example, methanol can be oxidized to formaldehyde (B43269) and then to formate. science.gov The degradation pathway of the carboxylic acid would likely proceed through beta-oxidation or other fatty acid metabolism pathways, although the branched structure may present steric hindrance and slow down the process. For instance, the biodegradation of the plasticizer di-2-ethylhexyl adipate (B1204190) (DEHA) by Rhodococcus rhodochrous was found to produce metabolites such as 2-ethylhexanol and 2-ethylhexanal. nih.gov

Hydrolytic Stability under Varying Environmental Conditions (pH, Temperature)

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For esters, this is a significant abiotic degradation pathway that does not require light or microbial activity. The rate of ester hydrolysis is highly dependent on pH and temperature.

Ester hydrolysis can be catalyzed by both acids (low pH) and bases (high pH). The reaction is typically slowest in the neutral pH range (around pH 7). Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water. Under basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon.

Studies on various methyl esters have shown that their hydrolysis half-lives can range from several months to years under typical environmental conditions (pH 8 and 10°C). oieau.fr For example, the hydrolysis half-life of methyl benzoate (B1203000) at pH 8 and 10°C is estimated to be 1.8 years. oieau.fr The rate of hydrolysis is also significantly affected by temperature, with higher temperatures leading to faster degradation. The degradation of some biobased epoxy resins containing ester linkages was found to be rapid in basic solutions. rsc.org

Given that this compound is a methyl ester, it is expected to exhibit similar hydrolytic behavior. It would be most stable at neutral pH and would degrade more rapidly in acidic or alkaline waters. The branched structure near the ester group may provide some steric hindrance, potentially slowing the rate of hydrolysis compared to a linear ester.

Table 2: Estimated Hydrolysis Half-Lives of Substituted Methyl Benzoates at pH 8 and 10°C

CompoundHalf-Life (years)Citation
Methyl Benzoate1.8 oieau.fr
Methyl 4-nitrobenzoate0.1 oieau.fr
Methyl 4-methoxybenzoate4.8 oieau.fr

Adsorption and Desorption Behavior in Environmental Matrices (e.g., soil, sediment)

The mobility and bioavailability of organic compounds in the environment are largely governed by their tendency to adsorb to solid matrices like soil and sediment. For non-ionic organic compounds such as this compound, adsorption is primarily driven by partitioning into soil organic matter.

The extent of adsorption is commonly quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.comecetoc.org A high Koc value indicates that the compound is likely to be strongly adsorbed to soil and sediment, making it less mobile and less available for leaching into groundwater or for biological uptake. Conversely, a low Koc value suggests higher mobility. Koc values can be estimated from a compound's octanol-water partition coefficient (Kow) or its water solubility. ecetoc.org

The adsorption of esters has been shown to be significantly influenced by the organic matter content of the soil or sediment. epa.gov The structure of the ester also plays a role; for example, more hydrophobic esters (those with longer alkyl chains) tend to have higher adsorption coefficients. While no specific Koc value is available for this compound, its structure suggests it would have a moderate tendency to adsorb to soil and sediment.

Desorption is the reverse process of adsorption. Hysteresis is often observed, where a compound is more strongly retained by the soil than predicted from the adsorption process alone. This can lead to the long-term persistence of a fraction of the chemical in the soil matrix.

Environmental Modeling and Distribution Prediction in Ecosystems

Environmental models are valuable tools for predicting the distribution and fate of chemicals in the environment. Fugacity models, in particular, are widely used to estimate how a chemical will partition between different environmental compartments such as air, water, soil, and biota. unipd.itresearchgate.netenvchemgroup.comresearchgate.netulisboa.pt

Fugacity, which can be thought of as the "escaping tendency" of a chemical from a phase, is used to determine the direction of chemical transport and the equilibrium distribution. unipd.itenvchemgroup.com To apply a fugacity model to this compound, several key physicochemical properties would be required, including:

Water solubility

Vapor pressure

Octanol-water partition coefficient (Kow)

Henry's Law constant

Degradation rates (half-lives) in air, water, and soil

Without experimental data for these properties, they can often be estimated using Quantitative Structure-Activity Relationship (QSAR) models. These models use the chemical structure to predict its properties and environmental behavior.

Based on its structure as a volatile ester, a Level III fugacity model would likely predict that if released to the environment, a significant fraction of this compound would partition to the atmosphere due to its probable volatility. Its fate would then be governed by atmospheric degradation processes. If released to water or soil, it would partition between these compartments and the atmosphere, with its persistence being determined by a combination of biodegradation, hydrolysis, and photodegradation.

Emerging Research Directions and Future Outlook for Methyl 2,2,5 Trimethylhex 4 Enoate

Exploration of Novel Catalytic Transformations and Synthetic Methodologies

The synthesis of methyl 2,2,5-trimethylhex-4-enoate and its structural analogs is an active area of research, with a focus on developing more efficient and selective catalytic methods. While classical approaches often rely on multi-step sequences, current research is geared towards streamlining these processes through novel catalytic transformations.

Furthermore, the development of organocatalysis presents a metal-free alternative for the synthesis of complex molecules. The use of cyclopropenimine superbases, for example, has been effective in catalyzing ring-opening polymerizations, demonstrating the power of organocatalysts in initiating complex reactions. mdpi.com This opens up possibilities for novel C-C bond formations in the synthesis of highly substituted molecules like this compound.

Research into the Claisen rearrangement of specifically designed allyl siloxyvinyl ethers has also provided a stereoselective route to related compounds such as methyl santolinate. snif.co This highlights the potential for rearrangement reactions to construct the carbon skeleton of this compound with high degrees of control over the stereochemistry.

Development of Bio-Inspired and Biomimetic Synthetic Routes

Nature, the ultimate synthetic chemist, provides a rich blueprint for the synthesis of complex organic molecules. The development of bio-inspired and biomimetic routes to compounds like this compound, which can be considered a derivative of terpenoids, is a burgeoning field of study. Terpenoids are a large and diverse class of naturally occurring organic compounds derived from isoprene (B109036) units. nih.gov

Biomimetic strategies often involve mimicking enzymatic cascade reactions that efficiently build molecular complexity in a single step. For terpenes, this frequently involves the acid-promoted cyclization of polyene precursors. acs.orgresearchgate.net Researchers are exploring the use of various Lewis and Brønsted acids to initiate such cascades, aiming to replicate the controlled environment of an enzyme's active site. researchgate.net The goal is to achieve a high degree of stereospecificity in the cyclization process, mirroring what is observed in nature. researchgate.net

The synthesis of meroterpenoids, which have both a terpenoid and a non-terpenoid portion, through dearomatization-driven polycyclization offers another avenue for bio-inspired synthesis. nih.gov While not directly applicable to this compound, the principles of using a dearomatization step to trigger a cascade of ring-forming reactions could inspire novel synthetic pathways. nih.gov These approaches are highly desirable as they can lead to the rapid assembly of complex molecular architectures from relatively simple starting materials. mdpi.comnih.gov

Integration into Advanced Functional Materials and Devices

The unique chemical structure of this compound, featuring a reactive double bond and an ester functional group, makes it a candidate for integration into advanced functional materials. While research in this area is still in its nascent stages, several potential applications can be envisioned.

The presence of the carbon-carbon double bond allows for polymerization or copolymerization with other monomers to create novel polymers. These polymers could possess unique properties, such as specific thermal or mechanical characteristics, or could be designed to release the fragrance molecule over time, leading to applications in controlled-release systems for consumer products. The use of ester enolates to initiate the polymerization of other monomers, such as lactide, has been demonstrated, suggesting that this compound could potentially act as a co-monomer or initiator in polymerization reactions. mdpi.com

Furthermore, the "carbon/silicon switch" strategy, where a carbon atom in a molecule is replaced by a silicon atom, has been shown to significantly affect the chemical and physical properties of molecules, including odorants. mdpi.com The synthesis of silicon-containing analogues of this compound could lead to materials with altered properties, such as enhanced thermal stability or different olfactory profiles, which could be exploited in the development of new functional materials.

Sustainable Manufacturing Practices and Circular Economy Principles

The chemical industry is increasingly moving towards more sustainable manufacturing practices, and the production of fragrance compounds is no exception. The focus is on utilizing renewable feedstocks, reducing energy consumption, and minimizing waste in line with the principles of a circular economy.

A key aspect of sustainable fragrance synthesis is the use of bio-based starting materials. acs.org For example, terpenes derived from pine-based sources like turpentine (B1165885) are gaining attention as renewable and biodegradable alternatives to petroleum-based feedstocks. linxingpinechem.com These naturally sourced terpenes can be chemically modified to produce a range of fragrance molecules, including esters like this compound.

Green chemistry principles are also being integrated into the synthetic processes. personalcareinsights.com This includes the use of environmentally benign solvents, catalytic processes that minimize byproducts, and energy-efficient reaction conditions. premiumbeautynews.com For instance, the use of naturally occurring organic acids as catalysts in aldol (B89426) condensations for the synthesis of fragrance precursors is a safer and more environmentally friendly alternative to traditional methods that use heavy metal salts. premiumbeautynews.com

The concept of a circular economy encourages the upcycling of byproducts and waste streams. In the context of fragrance production, this could involve finding applications for the byproducts of the synthesis of this compound or developing processes where the molecule can be recovered and reused at the end of a product's life.

Interdisciplinary Research Opportunities for Expanding Application Scope

The future development and application of this compound will likely be driven by interdisciplinary research collaborations.

Chemistry and Materials Science: The collaboration between synthetic chemists and material scientists is crucial for the development of novel polymers and functional materials incorporating this compound. This could lead to the creation of "smart" materials that respond to external stimuli or have enhanced sensory properties.

Chemistry and Biology: A deeper understanding of the biological pathways involved in the biosynthesis of related natural products can inform the development of more efficient and sustainable biomimetic synthetic routes. mdpi.comresearchgate.net This involves collaboration between organic chemists and biochemists to elucidate enzymatic mechanisms and apply them in a laboratory setting.

Chemistry and Sensory Science: The relationship between the molecular structure of a fragrance compound and its perceived odor is a complex area of study. Interdisciplinary research involving chemists, sensory scientists, and computational modelers can lead to a better understanding of these structure-odor relationships. This knowledge can then be used to design new fragrance molecules with specific and desirable olfactory profiles. The study of sila-analogues of odorants, where carbon is replaced by silicon, has already shown that such modifications can substantially affect olfactory properties. mdpi.com

Chemistry and Engineering: Chemical engineers play a vital role in scaling up sustainable synthetic processes from the laboratory to an industrial scale. This includes designing efficient reactors, optimizing reaction conditions, and developing separation and purification techniques that are both economically viable and environmentally friendly.

Q & A

Q. What are the critical steps for designing a synthetic route for methyl 2,2,5-trimethylhex-4-enoate, and how can literature analysis optimize this process?

Answer: Begin by reviewing peer-reviewed synthetic protocols for structurally similar esters and unsaturated hydrocarbons. Focus on reaction conditions (e.g., acid-catalyzed esterification vs. Claisen condensation) and protecting group strategies for branched alkenes. Use computational tools (e.g., retrosynthetic analysis software) to identify feasible intermediates. Validate routes by comparing theoretical yields with experimental data from analogous compounds. Document challenges such as steric hindrance from the 2,2,5-trimethyl substituents and adjust catalysts (e.g., lipases for enantioselective synthesis) .

Q. Which analytical techniques are most effective for characterizing this compound, and how should data inconsistencies be resolved?

Answer: Combine NMR (¹H, ¹³C, DEPT-135) to confirm regiochemistry and stereochemistry of the double bond, GC-MS for purity assessment, and IR spectroscopy to verify ester carbonyl groups. For conflicting data (e.g., unexpected peaks in NMR), cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography if crystals are obtainable. Use statistical methods (e.g., Grubbs’ test) to identify outliers in replicate measurements .

Q. How can researchers determine the compound’s physical-chemical properties (e.g., logP, vapor pressure) experimentally?

Answer: Use shake-flask methods for partition coefficients (logP) and gas saturation techniques for vapor pressure. Compare results with computational predictions (e.g., EPI Suite, COSMOtherm) to identify discrepancies. For temperature-dependent properties, employ differential scanning calorimetry (DSC) and dynamic vapor sorption (DVS). Report uncertainties arising from instrument calibration or solvent impurities .

Advanced Research Questions

Q. What methodologies are recommended for studying the environmental fate of this compound in aquatic systems?

Answer: Conduct biodegradation assays (OECD 301 series) under aerobic/anaerobic conditions, paired with LC-MS/MS to track degradation products. Assess adsorption to sediments using batch equilibrium experiments (e.g., Freundlich isotherms). For photodegradation, use solar simulators with UV-Vis monitoring. Integrate data into fugacity models to predict compartmental distribution (water, soil, biota) .

Q. How can contradictory data on the compound’s reactivity in radical-mediated reactions be systematically analyzed?

Answer: Apply reaction kinetics (e.g., Arrhenius plots) to compare rates under varying initiators (AIBN vs. peroxides). Use ESR spectroscopy to detect radical intermediates and DFT calculations to map energy barriers. Reconcile discrepancies by testing solvent polarity effects and steric parameters (e.g., Cone Angle model). Publish raw datasets with error margins to facilitate meta-analyses .

Q. What experimental designs are optimal for evaluating the compound’s interactions with biological membranes?

Answer: Employ Langmuir-Blodgett troughs to study monolayer penetration kinetics or fluorescence anisotropy to measure membrane fluidity changes. Use MD simulations (e.g., GROMACS) to predict partitioning into lipid bilayers. For in vitro models, prioritize cell lines with varied membrane compositions (e.g., HepG2 vs. Caco-2) and include controls for esterase activity .

Q. How can AI-driven approaches enhance the prediction of this compound’s metabolic pathways?

Answer: Train neural networks on databases like MetXBioDB to predict phase I/II metabolism. Validate with in vitro microsomal assays (e.g., human liver S9 fractions) and UPLC-HRMS. Optimize models by iteratively feeding experimental data (e.g., CYP450 inhibition profiles) to refine node weights. Address false positives by cross-referencing with kinetic isotope effect studies .

Methodological Considerations

Q. How should researchers design multi-year studies to assess the compound’s long-term stability under environmental stressors?

Answer: Adopt a split-split plot design with temporal blocks (e.g., seasonal variations) and replicate samples per condition. Use accelerated aging tests (e.g., elevated UV/temperature) to simulate decades of degradation. Monitor via GC-MS and FTIR, and apply time-series ANOVA to distinguish stochastic vs. systematic changes .

Q. What statistical frameworks are robust for analyzing dose-response relationships in ecotoxicological studies?

Answer: Fit data to nonlinear models (e.g., Hill equation, log-logistic) using maximum likelihood estimation. Compare AIC/BIC values to select the best fit. For non-monotonic responses, apply Bayesian hierarchical models to account for latent variables. Share code repositories (e.g., GitHub) to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.